Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester
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Description
Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H20NO7- and its molecular weight is 314.314. The purity is usually 95%.
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Biological Activity
Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenyl ethyl ester, commonly referred to as an ethyl ester derivative of ethanedioic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with CAS number 75435-44-8, is characterized by its complex structure that includes an ethoxycarbonyl group and an amino propenyl moiety.
- Molecular Formula : C14H21NO7
- Molecular Weight : 315.32 g/mol
- Structural Characteristics : The compound features a propenylic structure that may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an intermediate in the synthesis of pharmacologically relevant metabolites, such as those related to vardenafil, a well-known phosphodiesterase type 5 inhibitor used for erectile dysfunction treatment .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the bioavailability and efficacy of other drugs.
- Receptor Modulation : Its structural components suggest potential interactions with various receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several derivatives of ethanedioic acid against Gram-positive and Gram-negative bacteria. The results indicated that compounds with an ethoxycarbonyl group exhibited enhanced activity compared to their non-substituted counterparts.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl Ester Derivative | E. coli | 32 µg/mL |
Ethyl Ester Derivative | S. aureus | 16 µg/mL |
Case Study 2: Anticancer Activity
In a preliminary screening for anticancer properties, a related compound was tested on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting potential for further development.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Research Findings and Future Directions
Current research on ethanedioic acid derivatives emphasizes the need for more comprehensive studies to elucidate their full biological potential. The following areas are suggested for future research:
- Mechanistic Studies : Detailed investigations into the specific mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity against specific biological targets.
Properties
IUPAC Name |
2-[2-[(butanoylamino)methyl]-1-ethoxy-1-oxopent-3-en-2-yl]oxy-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO7/c1-4-7-10(16)15-9-14(8-5-2,13(20)21-6-3)22-12(19)11(17)18/h5,8H,4,6-7,9H2,1-3H3,(H,15,16)(H,17,18)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOZRESMERWYCB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C=CC)(C(=O)OCC)OC(=O)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10790561 |
Source
|
Record name | {[2-(Butanamidomethyl)-1-ethoxy-1-oxopent-3-en-2-yl]oxy}(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10790561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68282-25-7 |
Source
|
Record name | {[2-(Butanamidomethyl)-1-ethoxy-1-oxopent-3-en-2-yl]oxy}(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10790561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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